molecular formula C21H22N2O4S B2971309 8-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline CAS No. 1903176-37-3

8-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline

Cat. No. B2971309
CAS RN: 1903176-37-3
M. Wt: 398.48
InChI Key: ZXZCJQBRWJXZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline, also known as MPSPQ, is a chemical compound that has gained immense attention in the field of scientific research. MPSPQ is a quinoline derivative and has been found to exhibit various biochemical and physiological effects. The compound has been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Piperidine derivatives, including quinoline-based compounds, play a crucial role in drug discovery. The piperidine moiety is widely employed in pharmaceuticals due to its diverse biological activities. For instance, 8-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline could serve as a lead compound for designing novel drugs. Researchers may explore its interactions with specific receptors, enzymatic targets, or metabolic pathways to develop therapeutic agents for various diseases .

properties

IUPAC Name

8-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-26-18-8-2-3-10-20(18)28(24,25)23-14-11-17(12-15-23)27-19-9-4-6-16-7-5-13-22-21(16)19/h2-10,13,17H,11-12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZCJQBRWJXZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline

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